

Biotin-PEG4-Acid in Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: *Biotin-PEG4-acid*

Cat. No.: *B1667292*

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Introduction

Biotin-PEG4-acid is a heterobifunctional linker that has garnered significant attention in the field of targeted drug delivery. This molecule consists of three key components: a biotin moiety, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique structure allows for the conjugation of therapeutic agents to targeting moieties, enhancing their delivery to specific cells or tissues.

The principle behind its application lies in the high affinity of biotin for the biotin receptor (sodium-dependent multivitamin transporter or SMVT), which is often overexpressed on the surface of various cancer cells.[1][2][3][4][5] By attaching a drug or a drug-loaded nanocarrier to **Biotin-PEG4-acid**, the therapeutic payload can be selectively delivered to tumor sites, thereby increasing efficacy and reducing off-target toxicity.[3][5][6] The PEG spacer enhances the solubility and bioavailability of the conjugate, prolongs its circulation half-life by preventing rapid clearance, and provides a flexible linker that allows the biotin moiety to efficiently bind to its receptor.[7][8][9][10] The terminal carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules, such as drugs, proteins, or the surface of nanoparticles.[7][9][10]

Applications in Drug Delivery

Biotin-PEG4-acid has been successfully employed in a variety of drug delivery systems, primarily for cancer therapy. Its versatility allows for its incorporation into diverse platforms, including:

- **Small Molecule Drug Conjugates:** Direct conjugation of cytotoxic drugs to **Biotin-PEG4-acid** can enhance their tumor-specific delivery.[\[3\]](#)
- **Nanoparticle Functionalization:** Modifying the surface of nanoparticles (e.g., liposomes, polymeric micelles, gold nanoparticles) with **Biotin-PEG4-acid** enables active targeting to cancer cells.[\[4\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This approach is particularly promising for encapsulating and delivering poorly soluble drugs.
- **PROTACs:** Biotin-labeled, PEG-based linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[\[14\]](#)
- **Theranostic Systems:** Integration of **Biotin-PEG4-acid** into imaging agents or nanoparticles carrying both a therapeutic and a diagnostic agent allows for simultaneous tumor targeting, imaging, and treatment.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data from various studies utilizing biotin-PEGylated drug delivery systems.

Table 1: Physicochemical Properties of **Biotin-PEG4-Acid**

Property	Value	Reference
Chemical Formula	C21H37N3O8S	[9]
Molecular Weight	491.6 g/mol	[9]
CAS Number	721431-18-1	[7][9]
Purity	≥ 96% - 98%	[9][15]
Solubility	Water, DMSO, DMF	[9]
Storage Condition	-20°C	[9]

Table 2: Characterization of Biotin-PEG Functionalized Nanoparticles

Nanoparticle System	Drug	Particle Size (nm)	Zeta Potential (mV)	Drug Encapsulation Efficiency (%)	Reference
Biotin-zein conjugated nanoparticles	Decitabine	95.29	-17.7	96.31	[16]
Biotin-Gemcitabine-NLC	Gemcitabine	203.1	-	-	[12]
Gemcitabine-NLC (uncoated)	Gemcitabine	194.5	-	-	[12]
TPP-PEG-biotin SANs	Ru-1	-	-	-	[17]
Biotin-conjugated porphyrin nanoparticles	Doxorubicin	-	-	25.03	[4]

Table 3: In Vitro and In Vivo Efficacy Data

Drug Delivery System	Cell Line / Animal Model	Outcome	Quantitative Result	Reference
Biotin-conjugated gemcitabine	A549 cells	Reduced cell viability	<20% viability at 1 μ M	[1]
Gemcitabine alone	A549 cells	Reduced cell viability	>70% viability at 1 μ M	[1]
Biotin-conjugated polymer	Colo-26 cells	Enhanced cellular uptake	>2-fold more fluorescence intensity	[1]
Biotin-PEG4-1,8-naphthalimide (4d)	MGC-803 xenograft	Tumor growth inhibition	-	[18]
Biotin-conjugated nanoparticles	HeLa cell xenograft	Tumor volume reduction	3.8-fold reduction	[19]
Non-biotin conjugated nanoparticles	HeLa cell xenograft	Tumor volume reduction	2.3-fold reduction	[19]

Experimental Protocols

Protocol 1: Conjugation of Biotin-PEG4-acid to an Amine-Containing Molecule (e.g., Protein or Nanoparticle Surface)

This protocol describes a general method for conjugating the carboxylic acid group of **Biotin-PEG4-acid** to a primary amine using carbodiimide chemistry.

Materials:

- **Biotin-PEG4-acid**[\[9\]](#)

- Amine-containing molecule (e.g., protein, amine-functionalized nanoparticle)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: MES buffer (pH 4.5-6.0)
- Conjugation Buffer: PBS or HEPES buffer (pH 7.2-8.0)
- Quenching solution (e.g., hydroxylamine, Tris buffer)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Activation of **Biotin-PEG4-acid**:
 - Dissolve **Biotin-PEG4-acid** in the Activation Buffer.
 - Add a molar excess of EDC and NHS (typically 2-5 fold molar excess over **Biotin-PEG4-acid**).
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the Conjugation Buffer.
 - Add the activated Biotin-PEG4-NHS ester solution to the amine-containing molecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:

- Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS-ester.
- Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess, unreacted **Biotin-PEG4-acid** and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography or dialysis.
- Characterization:
 - Confirm the successful conjugation and determine the degree of biotinylation using appropriate analytical techniques (e.g., HABA assay, MALDI-TOF mass spectrometry, or HPLC).

Protocol 2: Formulation of Biotin-PEGylated Lipid Nanoparticles (LNPs)

This protocol outlines a general procedure for preparing biotin-functionalized LNPs using the thin-film hydration method followed by extrusion.

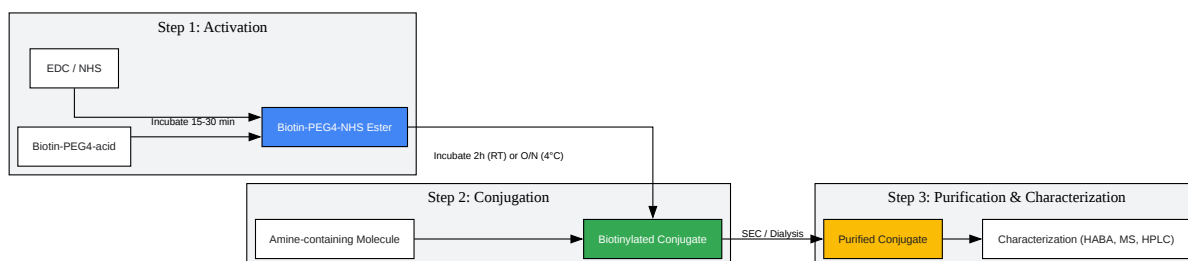
Materials:

- Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000))
- Biotin-PEG-lipid (e.g., DSPE-PEG(2000)-Biotin)
- Drug to be encapsulated
- Organic solvent (e.g., chloroform, methanol)
- Aqueous buffer (e.g., PBS, HEPES)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

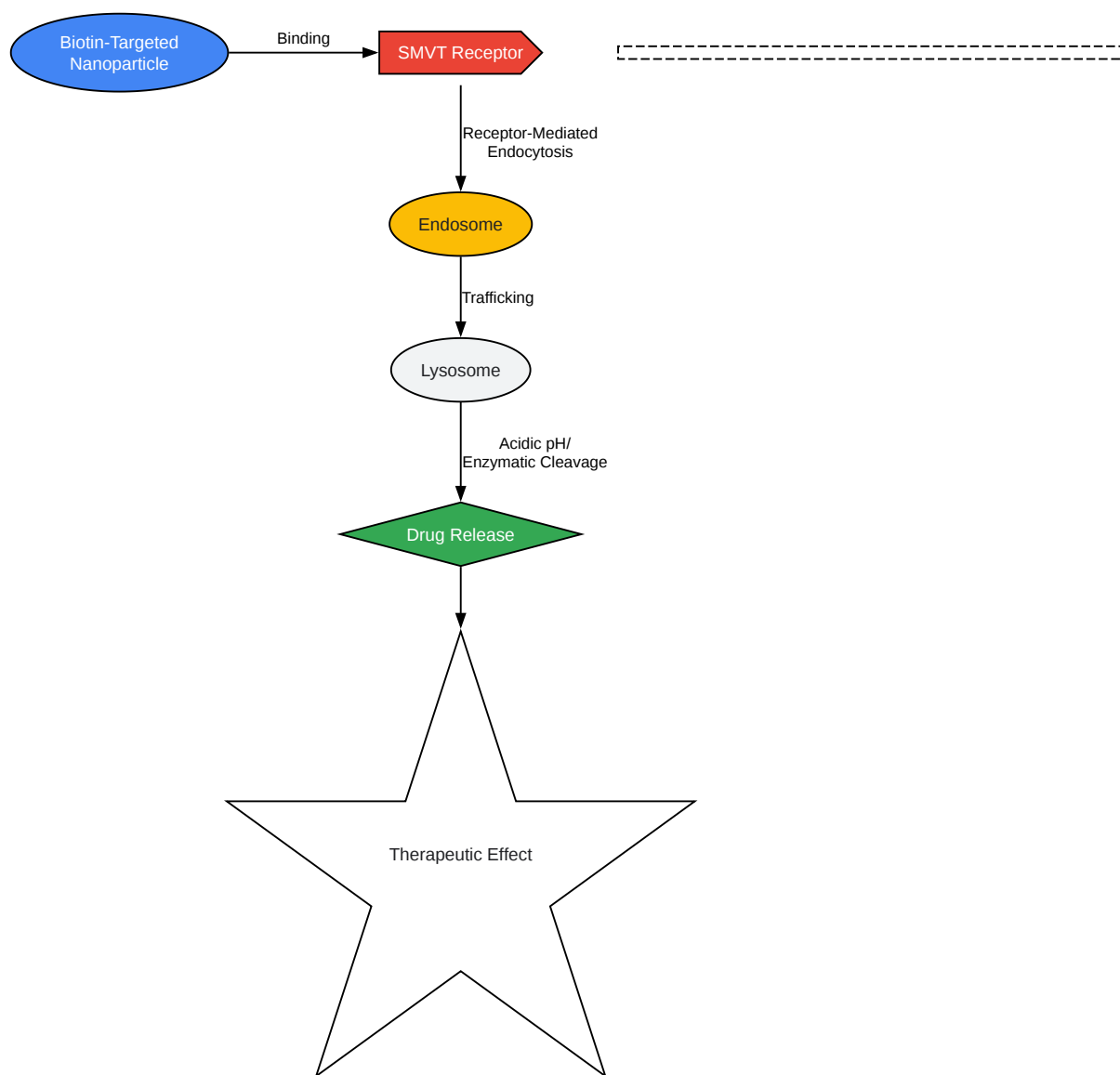
- Lipid Film Formation:
 - Dissolve the lipids, cholesterol, and Biotin-PEG-lipid in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the desired formulation.
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
- Hydration:
 - Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated.
 - The hydration is performed above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).
- Extrusion:
 - Subject the MLV suspension to multiple passes (e.g., 10-20 times) through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process reduces the size and lamellarity of the vesicles, resulting in the formation of unilamellar LNPs with a more uniform size distribution.
- Purification:
 - Remove any unencapsulated drug by methods such as dialysis or size-exclusion chromatography.
- Characterization:
 - Characterize the formulated Biotin-PEG-LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Determine the drug encapsulation efficiency and loading content using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Visualizations



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Caption: Workflow for the conjugation of **Biotin-PEG4-acid**.



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Caption: Biotin-mediated targeted drug delivery pathway.

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